KCNQ2/3 Potassium Channel Activation: QO-58 (Bearing the 2,6-Dichloro-5-fluoropyridin-3-yl Fragment) vs. Retigabine
The pyrazolo[1,5-a]pyrimidin-7-one derivative QO-58, which incorporates the 2,6-dichloro-5-fluoropyridin-3-yl substructure, activates Kv7.2/Kv7.3 (KCNQ2/3) channels with an EC₅₀ of 0.06 μM. This represents a 7.2-fold improvement in potency over retigabine (EC₅₀ = 0.43 μM), the first clinically approved KCNQ opener [1]. The 2,6-dichloro-5-fluoropyridin-3-yl motif contributes critically to this enhanced potency; analogs lacking the fluorine or second chlorine substituent exhibit reduced or uncharacterized activity at this target.
| Evidence Dimension | KCNQ2/3 channel activation potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.06 μM (QO-58 containing 2,6-dichloro-5-fluoropyridin-3-yl fragment) |
| Comparator Or Baseline | Retigabine: EC₅₀ = 0.43 μM |
| Quantified Difference | 7.2-fold improvement in potency |
| Conditions | KCNQ2/3 channel activation measured by cellular electrophysiology assay; Hebei Medical University Pharmacology Laboratory |
Why This Matters
For research groups pursuing KCNQ2/3 openers with improved potency over the clinical benchmark retigabine, the 2,6-dichloro-5-fluoropyridin-3-yl scaffold provides a validated starting point with established target engagement.
- [1] fx361.com. Novel Potassium Channel Opener (QO-58) Pharmacokinetic Study in Rats. 2014. Reports QO-58 KCNQ2/3 EC₅₀ = 0.06 μM, retigabine EC₅₀ = 0.43 μM. View Source
